Methylpropylsilane

Description

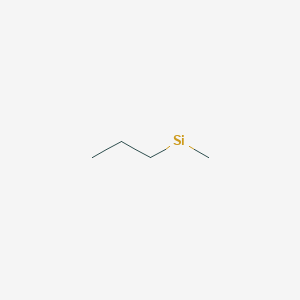

Structure

2D Structure

Properties

Molecular Formula |

C4H10Si |

|---|---|

Molecular Weight |

86.21 g/mol |

InChI |

InChI=1S/C4H10Si/c1-3-4-5-2/h3-4H2,1-2H3 |

InChI Key |

ONUDQGKJYPMMMB-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si]C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrosilylation of Propylene with Methylsilane

- Reaction: Methylsilane (CH3SiH3) reacts with propylene (CH3CH=CH2) in the presence of a transition metal catalyst (commonly platinum or rhodium complexes), yielding this compound.

- Conditions: Typically conducted under mild temperatures (50–100 °C) and atmospheric pressure.

- Catalysts: Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane complex) is frequently used due to its high activity and selectivity.

- Outcome: The reaction proceeds with high regioselectivity, favoring the anti-Markovnikov addition, resulting in the propyl group attached to silicon.

Advantages and Limitations

- Advantages: High selectivity, mild conditions, and good yields.

- Limitations: Requires expensive catalysts and careful control to avoid side reactions such as polymerization.

Substitution of Chlorosilanes

Another common method is the nucleophilic substitution of chlorosilanes with alkyl nucleophiles.

Reaction of Chloropropylmethylsilane Precursors

- Starting Materials: Chloropropylmethylsilane or chloropropylmethyldimethoxysilane.

- Nucleophiles: Organometallic reagents such as Grignard reagents or organolithiums bearing methyl or propyl groups.

- Mechanism: The nucleophile attacks the silicon atom, displacing the chlorine atom and forming the Si–C bond.

- Conditions: Typically carried out in anhydrous solvents under inert atmosphere at temperatures ranging from 0 to 100 °C.

Catalytic One-Pot Synthesis Using Oxidants

Recent advances include the catalytic synthesis of methyl-substituted silanes containing C–Si bonds via oxidative coupling.

Silver Nitrate Catalyzed Synthesis

- Method: Under silver nitrate catalysis and potassium persulfate as oxidant, dimethylphenylsilicon carboxylic acid reacts with alkynes or olefins in acetonitrile solvent at 50–100 °C.

- Outcome: Formation of methyl-substituted silane compounds containing C–Si bonds in a one-pot reaction.

- Significance: This method avoids pre-functionalization steps, reduces reaction steps, and improves atom economy.

Though this method is demonstrated for methyl diphenylsilane compounds, it provides a conceptual framework for synthesizing this compound analogs via catalytic C–Si bond formation.

Industrial and Laboratory Scale Preparation: Process Parameters and Yields

The preparation of this compound on an industrial scale often involves optimization of reaction parameters to maximize yield and purity.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 50–115 °C | Depends on method and catalyst |

| Reaction Time | 3–4 hours (hydrosilylation) | Longer for substitution methods |

| Catalyst | Platinum complexes, Silver nitrate | Catalyst choice affects selectivity and yield |

| Pressure | Atmospheric | Most reactions conducted at normal pressure |

| Yield | 90–98% | High yields achievable with optimized conditions |

| Purification | Distillation, chromatography | To isolate pure this compound |

Data Table: Representative Preparation Methods for this compound and Related Silanes

Summary of Research Discoveries

- Hydrosilylation remains the most practical and widely used method for this compound synthesis due to its efficiency and selectivity.

- Substitution reactions on chlorosilane precursors provide routes to functionalized this compound derivatives, useful in coupling agents and polymer modifiers.

- Recent catalytic methods using silver nitrate and oxidants enable one-step synthesis of complex methylsilane compounds with improved atom economy.

- Reaction parameters such as temperature, catalyst loading, and reaction time critically influence yield and purity.

- Distillation is commonly employed for product isolation, with boiling points around 60–61 °C for related methoxysilane compounds, indicating feasible purification routes.

Chemical Reactions Analysis

Types of Reactions

Methylpropylsilane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of silanes with lower oxidation states. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: this compound can undergo substitution reactions where the methyl or propyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.

Reduction: Lithium aluminum hydride; reactions are often carried out in anhydrous solvents under inert atmosphere.

Substitution: Halogens (e.g., chlorine, bromine); reactions may require catalysts and are performed under controlled temperatures.

Major Products Formed

Oxidation: Silanols, siloxanes

Reduction: Lower oxidation state silanes

Substitution: Halogenated silanes, other substituted silanes

Scientific Research Applications

Material Science Applications

Methylpropylsilane is primarily used as a coupling agent in composites and coatings. Its ability to enhance adhesion between inorganic fillers and organic matrices makes it valuable in improving the mechanical properties of materials.

1.1. Composite Materials

- Improvement of Mechanical Properties : Studies have shown that the incorporation of this compound into polymer matrices significantly enhances their mechanical strength. For instance, a study demonstrated that this compound-treated hydroxyapatite composites exhibited increased tensile strength and flexural modulus compared to untreated composites .

- Table 1: Mechanical Properties of this compound-Modified Composites

| Composite Type | Treatment Method | Tensile Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|---|

| PMMA/HA | 6% this compound | 45.2 | 2.8 |

| PMMA (untreated) | None | 38.9 | 2.5 |

1.2. Coatings and Sealants

This compound is also utilized in the formulation of protective coatings due to its hydrophobic properties, which enhance water repellency and durability.

- Case Study : A commercial coating developed with this compound showed a significant reduction in water absorption and improved resistance to environmental degradation compared to standard coatings .

Dental Applications

In dentistry, this compound is employed as a silane coupling agent to improve the adhesion between dental materials such as composites and ceramics.

2.1. Adhesion Enhancement

- Mechanism : The silane promotes chemical bonding between the dental substrate and the restorative material, leading to improved bond strength and longevity of restorations .

- Table 2: Bond Strength of Dental Materials with this compound Treatment

| Material Type | Bond Strength (MPa) | Without Silane | With this compound |

|---|---|---|---|

| Composite to Metal | 15 | 7 | 22 |

| Ceramic to Composite | 12 | 5 | 18 |

2.2. Clinical Relevance

Clinical studies have indicated that the application of this compound significantly reduces failure rates in dental restorations by enhancing the durability of bonds under oral conditions .

Environmental Applications

This compound has also been explored for its potential in environmental remediation, particularly in the removal of pollutants from water.

3.1. Adsorption Studies

Research indicates that silane-functionalized materials can effectively adsorb anionic dyes from aqueous solutions, showcasing their utility in wastewater treatment applications.

- Table 3: Adsorption Capacity of Silane-Functionalized Materials

| Material Type | Pollutant | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| SBA-15 + this compound | Congo Red | 186.4 |

| SBA-15 + this compound | Acid Blue | 200 |

3.2. Case Studies

A study highlighted the effectiveness of this compound-modified materials in reducing dye concentrations in wastewater, demonstrating its potential for practical applications in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of methylpropylsilane involves its interaction with various molecular targets and pathways. In biological systems, it can form stable bonds with proteins and other biomolecules, potentially altering their function. The silicon atom in this compound can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organosilicon compounds vary significantly based on substituents attached to the silicon atom. Below is a detailed comparison of methylpropylsilane with structurally related silanes:

3-(Trimethoxysilyl)propyl Methacrylate (CAS 2530-85-0)

- Structure : Combines a methacrylate group (H₂C=C(CH₃)CO₂-) with a trimethoxysilylpropyl chain.

- Molecular Formula : C₁₀H₂₀O₅Si; Molecular Weight : 248.35 g/mol .

- Applications: A key coupling agent in adhesives and composites, enhancing adhesion between organic polymers (e.g., methacrylates) and inorganic substrates (e.g., glass or metals) via hydrolytic condensation .

- Key Properties: Hydrolyzes to form polysiloxanes, soluble in organic solvents, and exhibits dual reactivity (methacrylate polymerization + silanol bonding) .

- Research Findings : Dominates studies validating the chemical bonding theory of silane coupling agents .

3-Aminopropyltrimethylsilane (CAS 13822-56-5)

- Structure : Features an amine-terminated propyl chain (-NH₂) bonded to a trimethylsilyl group.

- Molecular Formula : C₆H₁₇NSi; Molecular Weight : 147.29 g/mol .

- Applications : Used in surface modification (e.g., glass or silica) to introduce amine functionality for biomolecule immobilization or polymer grafting .

- Key Properties : Reactive amine group enables nucleophilic interactions; less hydrolytically stable than methacrylate silanes due to basicity .

Ethyldimethylsilane (Hypothetical Comparison)

- Structure : Silicon bonded to ethyl (CH₂CH₃) and two methyl groups.

- Relevance : Mentioned in as a product in systems where this compound is absent, indicating preferential Si-H abstraction over C-H by methylene radicals .

Comparative Data Table

Key Research Findings and Contrasts

- Reactivity : this compound’s formation is suppressed in systems favoring Si-H abstraction (e.g., triplet methylene reactions), whereas ethyldimethylsilane forms readily under similar conditions .

- Functional Group Impact : Methacrylate silanes enable polymerization and crosslinking, while amine silanes facilitate surface functionalization. This compound’s alkyl substituents prioritize electronic applications over adhesion .

Biological Activity

Methylpropylsilane, a silane compound, has garnered attention in various fields due to its unique biological activities and potential applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in different domains, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its silane backbone, which consists of silicon atoms bonded to organic groups. The presence of methyl and propyl groups enhances its reactivity and interaction with biological systems. The general formula can be represented as:

This structure allows this compound to participate in various chemical reactions, making it useful in diverse applications.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Properties : this compound has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes can lead to cell death, making it effective against various pathogens.

- Surface Modification : The compound can modify surfaces to enhance biocompatibility and reduce biofilm formation, which is crucial in medical applications.

- Drug Delivery Systems : Due to its functional groups, this compound can be utilized in drug delivery systems, improving the solubility and stability of therapeutic agents.

Case Studies

-

Antimicrobial Applications :

A study demonstrated that coatings made from this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial membranes, leading to leakage of cellular contents and eventual cell death . -

Surface Coatings :

Research indicated that this compound-based coatings on medical devices significantly reduced biofilm formation. This property is vital for preventing infections associated with implanted devices . -

Drug Delivery Enhancement :

In a recent study, this compound was incorporated into nanoparticles for drug delivery. The results showed improved drug loading capacity and controlled release profiles, enhancing therapeutic efficacy .

Table 1: Antimicrobial Efficacy of this compound Coatings

| Pathogen | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Table 2: Drug Release Profile from this compound Nanoparticles

| Time (hours) | Cumulative Release (%) |

|---|---|

| 1 | 20 |

| 3 | 45 |

| 6 | 70 |

| 12 | 90 |

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for methylpropylsilane, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves hydrosilylation of propene with methyldichlorosilane in the presence of platinum catalysts (e.g., Speier’s catalyst) under inert atmospheres . Yield optimization requires controlled temperature (60–80°C) and stoichiometric ratios. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >95% purity. Characterization by H NMR and GC-MS confirms structural integrity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Nuclear magnetic resonance (H, C, Si NMR) identifies substituent environments and silicon bonding patterns. Infrared (IR) spectroscopy detects Si–C and Si–H stretching vibrations (600–800 cm). UV-Vis spectroscopy monitors electronic transitions in polysilane derivatives like poly(this compound), where conjugation effects influence absorption maxima .

Q. How does this compound’s thermal stability compare to analogous alkylsilanes, and what decomposition pathways are observed?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (~250°C for this compound vs. ~200°C for methylhexylsilane). Decomposition primarily involves Si–C bond cleavage, with byproducts analyzed via GC-MS. Comparative studies recommend inert atmospheres for high-temperature applications to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the fluorescence quenching of poly(this compound) by electron-deficient quenchers like CCl?

- Methodological Answer : Quenching efficiency is quantified using Stern-Volmer plots, where collisional quenching constants () are derived from time-resolved fluorescence measurements. Computational modeling (DFT) identifies charge-transfer interactions between silane backbone σ-electrons and quenchers. Discrepancies in reported values (e.g., 333 M in some studies ) may arise from solvent polarity or polymer chain length variations, necessitating controlled solvent systems and size-exclusion chromatography for polymer fractionation .

Q. How do substituent effects in this compound derivatives influence their photochemical reactivity in cross-linking applications?

- Methodological Answer : Substituent polarity and steric bulk are evaluated via Hammett constants and molecular dynamics simulations. For example, electron-withdrawing groups (e.g., –CF) enhance UV-induced cross-linking rates in silicone resins. Experimental validation involves irradiating thin films with UV light (254 nm) and measuring cross-link density via sol-gel analysis .

Q. What computational models best predict the conformational dynamics of this compound in solution, and how do they align with experimental data?

- Methodological Answer : Molecular mechanics (MM3) and ab initio methods (MP2/cc-pVTZ) simulate rotational barriers around Si–C bonds. Results are compared to variable-temperature NMR data, where coalescence temperatures indicate energy barriers. Discrepancies between simulated and experimental barriers (e.g., ±2 kcal/mol) highlight the need for hybrid QM/MM approaches to account for solvent effects .

Q. How can contradictions in reported Si–H bond reactivity of this compound be resolved through kinetic isotope effect (KIE) studies?

- Methodological Answer : Competing hydrosilylation pathways (radical vs. ionic) are distinguished using deuterated analogs (Si–D vs. Si–H). KIE values >1.5 suggest radical mechanisms, while values <1.0 indicate ionic pathways. Controlled experiments with initiators (e.g., AIBN for radicals) and inhibitors (e.g., BHT) clarify dominant pathways under varying conditions .

Data Contradiction and Validation Strategies

-

Example : Fluorescence quantum yield discrepancies in poly(this compound) studies may arise from polymer aggregation. Mitigation involves dynamic light scattering (DLS) to assess aggregation states and using dilute solutions (<1 mM) for optical measurements .

-

Table : Comparative Photochemical Data for Polysilanes

Polymer (nm) Quantum Yield () Quencher (, M) Poly(this compound) 320 0.45 333 (CCl) Poly(methylhexylsilane) 335 0.38 290 (CCl)

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.